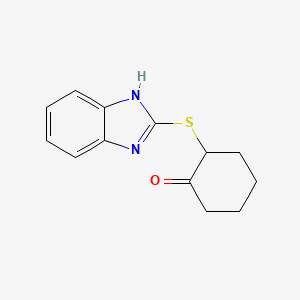![molecular formula C18H17N3O4S B4929588 N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as MI-192, is a small molecule inhibitor that has shown potential in cancer treatment. It is a member of the benzamide class of compounds and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide works by inhibiting the activity of the protein Hsp90, which plays a key role in the growth and survival of cancer cells. Hsp90 inhibitors have been shown to induce cancer cell death and inhibit the growth of tumors.
Biochemical and physiological effects:
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been studied for its potential to induce autophagy, a process by which cancer cells are degraded and recycled.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied and has a well-established mechanism of action. However, N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has limitations in terms of its specificity and selectivity. It may also have off-target effects on other proteins, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide. One area of research is the development of more specific and selective Hsp90 inhibitors. Another area of research is the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in combination therapy with other cancer drugs. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide may also have potential in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the potential of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in these areas.
Synthesemethoden
The synthesis of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with 3-aminobenzamide and phenylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential in combination therapy with other cancer drugs.
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-11-17(20-25-13)19-18(22)14-7-6-8-15(12-14)21(2)26(23,24)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERWCVQPUTGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)